

A Technical Guide to the Health and Safety of 4,6-Dichloropicolininaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloropicolininaldehyde

Cat. No.: B188498

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for **4,6-Dichloropicolininaldehyde**, a key chemical intermediate. As this compound's toxicological properties are not yet fully investigated, a cautious and informed approach is paramount. This document synthesizes available safety data to establish best practices for handling, storage, and emergency response in a laboratory setting.

Section 1: Compound Identification and Physicochemical Properties

4,6-Dichloropicolininaldehyde is an aromatic heterocyclic compound used in synthetic chemistry. Its proper identification is the first step in ensuring safe handling.

Property	Value	Source
Chemical Name	4,6-Dichloropicolininaldehyde	
Synonyms	4,6-Dichloro-pyridine-2-carbaldehyde	
CAS Number	132683-62-6	[1]
Molecular Formula	C ₆ H ₃ Cl ₂ NO	
Molecular Weight	176.00 g/mol	

Note: Detailed experimental properties such as melting point, boiling point, and solubility are not consistently reported across all safety data sheets, which necessitates treating the compound with care as its physical behavior may not be fully characterized.

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), **4,6-Dichloropicolinaldehyde** is classified as hazardous. The primary risks involve irritation and acute oral toxicity. Understanding these classifications is fundamental to implementing appropriate safety protocols.

GHS Classification	Hazard Code	Hazard Statement
Acute toxicity, oral	Category 4	H302: Harmful if swallowed
Skin corrosion/irritation	Category 2	H315: Causes skin irritation
Serious eye damage/eye irritation	Category 2A	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure	Category 3	H335: May cause respiratory irritation

Signal Word: Warning[2]

Hazard Pictogram:

- GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.

Key Takeaways for Researchers:

- The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.
- The "Harmful if swallowed" classification (H302) underscores the need to prevent ingestion through strict hygiene practices.[2]

- The irritation warnings (H315, H319, H335) necessitate the use of engineering controls and personal protective equipment to shield the skin, eyes, and respiratory system.[2]

Section 3: Standard Operating Procedure for Safe Handling

A systematic workflow is essential to minimize exposure. The following procedure is designed for handling **4,6-Dichloropicolinaldehyde** powder in a research laboratory. The causality behind these steps is to create a multi-layered defense against chemical exposure, combining engineering controls, personal protective equipment, and procedural diligence.

Step-by-Step Handling Protocol

- Preparation and Verification:
 - a. Don appropriate Personal Protective Equipment (PPE) before entering the handling area. This includes a lab coat, nitrile gloves, and chemical safety goggles.
 - b. Verify that the chemical fume hood is operational (check airflow monitor). All handling of the solid compound must be performed within the fume hood to contain dust and potential vapors.[2][3]
 - c. Prepare all necessary equipment (spatulas, weigh boats, solvent containers) and place them inside the fume hood to minimize movement in and out of the controlled workspace.
- Weighing and Transfer:
 - a. Place a tared weigh boat on an analytical balance located inside the fume hood or in a contained balance enclosure.
 - b. Carefully transfer the desired amount of **4,6-Dichloropicolinaldehyde** from the stock container to the weigh boat using a clean spatula. Avoid creating dust. If dust is generated, it will be contained by the fume hood's airflow.[2]
 - c. Securely close the primary stock container immediately after dispensing.
- Dissolution and Use:

- a. Transfer the weighed compound into the reaction vessel, which should already be inside the fume hood.
- b. Add the solvent to the compound slowly to prevent splashing.
- c. Proceed with the experimental protocol within the confines of the fume hood.

- Cleanup and Decontamination:
 - a. Clean all reusable equipment (like spatulas) with an appropriate solvent inside the fume hood.
 - b. Dispose of all contaminated disposable materials (weigh boats, gloves, paper towels) in a designated, sealed hazardous waste container.
 - c. Wipe down the work surface of the fume hood with a suitable solvent and then soap and water.
 - d. Wash hands and any exposed skin thoroughly with soap and water after removing PPE.

[3]

[Click to download full resolution via product page](#)

Caption: Workflow for handling **4,6-Dichloropicolinaldehyde**.

Section 4: Exposure Controls and Personal Protection

Engineering controls and PPE are the primary defenses against exposure.

- Engineering Controls: A properly functioning chemical fume hood is mandatory for all procedures involving this compound.[3] The ventilation system is the most critical control as it removes airborne dust and vapors at the source, protecting the user's respiratory system. [2] Eyewash stations and safety showers must be readily accessible.[3]
- Personal Protective Equipment (PPE):
 - Eye and Face Protection: Use chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield may be required for procedures with a high risk of splashing.
 - Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[3]
 - Respiratory Protection: If working outside of a fume hood (which is not recommended) or if ventilation is insufficient, use a NIOSH (US) or CEN (EU) approved particle respirator (such as a P95 or P1 type).[2]

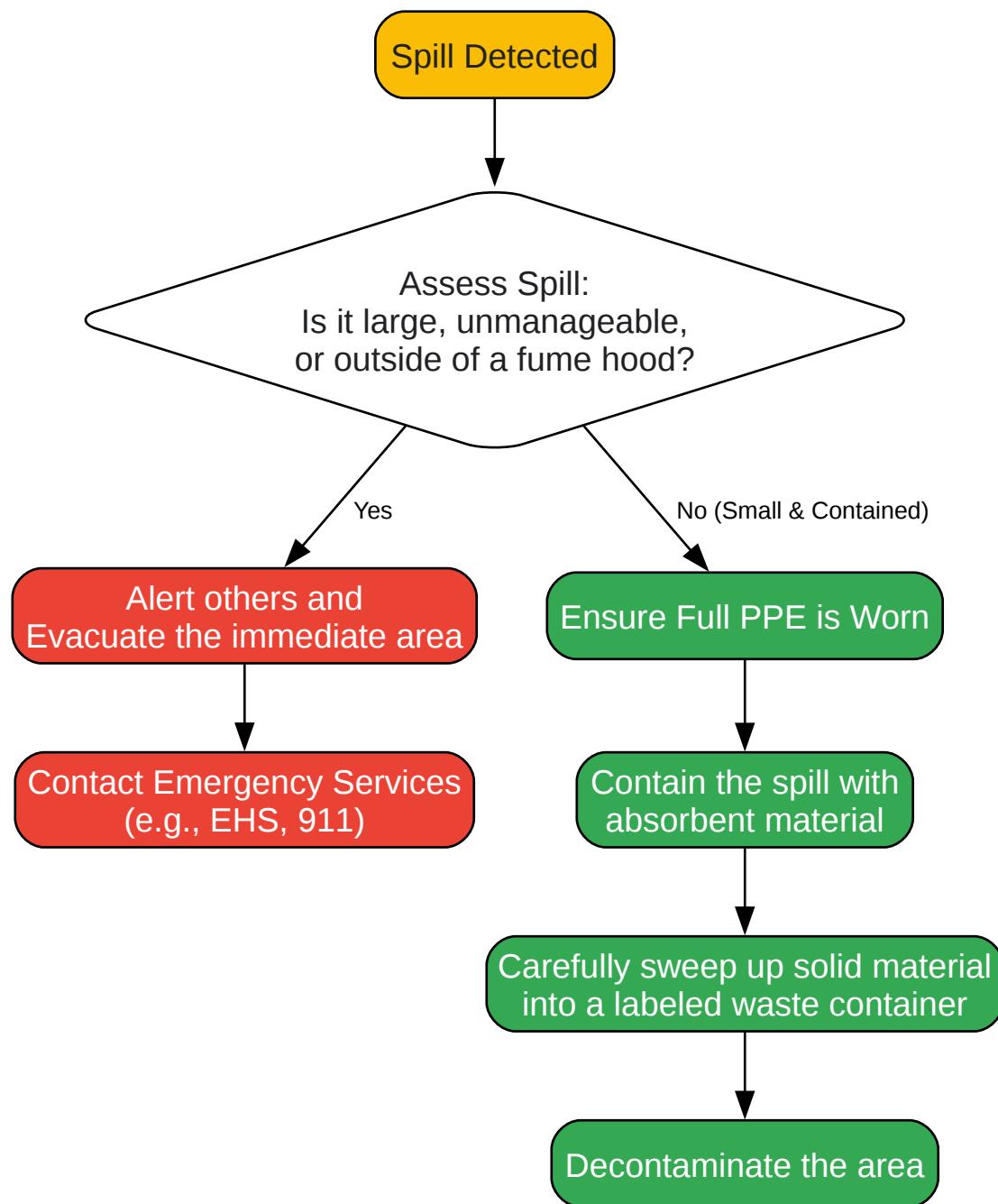
Section 5: Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area. [3] For long-term stability and to prevent degradation, some suppliers recommend storage at -10°C under an inert atmosphere.[2]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Section 6: Emergency Procedures and First Aid

Rapid and correct response during an emergency can significantly mitigate harm.


First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet (SDS).[2]

- If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][3]
- In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing.[2][3]
- In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. [3] If present, remove contact lenses and continue rinsing.[2]
- If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][3]

Spill Response

The response to a spill depends on its scale and the immediate environment.

[Click to download full resolution via product page](#)

Caption: Decision tree for responding to a chemical spill.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

- Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NO_x).
[\[3\]](#)
- Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).
[\[2\]](#)

Section 7: Toxicological Profile

A significant cautionary note is that the chemical, physical, and toxicological properties of **4,6-Dichloropicolinaldehyde** have not been thoroughly investigated.
[\[2\]](#) Therefore, it must be handled as a potentially hazardous substance at all times.

- Acute Effects: The known acute effects are consistent with the GHS classifications: harmful if swallowed, and causing skin, eye, and respiratory irritation.
[\[2\]](#)
- Chronic Effects & Carcinogenicity: There is no data to suggest the compound is a carcinogen. No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by IARC, ACGIH, or NTP.
[\[2\]](#) Data on mutagenicity, teratogenicity, or reproductive toxicity is not available.

Section 8: Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

- Disposal Method: Dispose of this material through a licensed professional waste disposal service.
[\[2\]](#) Do not allow the product to enter drains.
[\[2\]](#)
- Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
[\[2\]](#)
- Regulations: Adhere to all applicable federal, state, and local environmental regulations for hazardous waste disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dichloropicolinaldehyde | 132683-62-6 [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [A Technical Guide to the Health and Safety of 4,6-Dichloropicolinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188498#health-and-safety-information-for-4-6-dichloropicolinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com